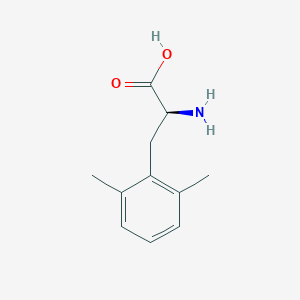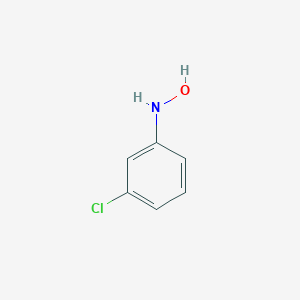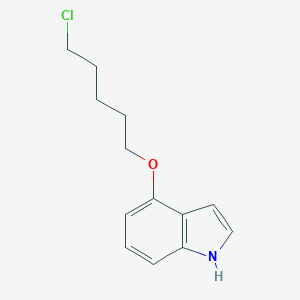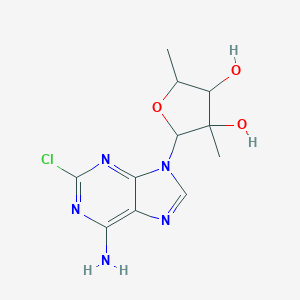
(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
描述
“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” is an organic compound with a molecular weight of 193.25 . Its IUPAC name is the same as its common name . The compound’s InChI code is “1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1” and its InChI key is "VEQOZHOWFAVBOO-JTQLQIEISA-N" .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” can be represented by the InChI code mentioned above . The compound consists of a carboxylic acid group, an amine group, and a 2,6-dimethylphenyl group .Physical And Chemical Properties Analysis
“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” appears as a powder . It has a molecular weight of 193.25 . The compound’s chemical formula is C11H15NO2 .科学研究应用
Peptide Synthesis
2,6-Dimethyl-L-Phenylalanine: is utilized in peptide synthesis due to its ability to introduce steric bulk near the peptide backbone . This can influence the secondary structure of peptides and enhance the stability of peptide drugs against enzymatic degradation.
Chiral Resolution Agents
The compound serves as a chiral mobile phase additive for the resolution of enantiomers in chromatographic processes . Its unique structure allows for the separation of chiral compounds, which is crucial in the pharmaceutical industry to ensure the purity and efficacy of drugs.
Synthesis of Pharmaceutically Active Compounds
It is involved in the total synthesis of complex molecules like (−)-paliurine E and almazole D . These compounds have potential pharmacological activities, and their synthesis is vital for drug discovery and development.
Anticancer Research
In cancer research, derivatives of phenylalanine, including 2,6-Dimethyl-L-Phenylalanine , are explored for their potential as anticancer agents. They play a role in the synthesis of novel compounds that can be tested for their ability to inhibit cancer cell growth .
Agricultural Applications
In agriculture, phenylalanine derivatives are studied for their ability to induce stress tolerance in plants. They are part of the investigation into natural compounds that can enhance plant resistance to various stressors .
Food Industry
The compound’s derivatives are examined for their role in food preservation. They may contribute to reducing decay in perishable goods and extending shelf life, which is of significant interest in the food industry .
Environmental Science
In environmental science, 2,6-Dimethyl-L-Phenylalanine is part of studies focused on the synthesis of environmentally friendly compounds. Researchers aim to develop sustainable methods for producing phenylalanine derivatives that can be used in various applications with minimal environmental impact .
Biochemical Research
This compound is also a subject of biochemical research where it is used to study enzyme kinetics and understand the mechanisms of enzyme action. Its structural variations provide insights into the substrate specificity and catalytic mechanisms of enzymes .
安全和危害
The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
作用机制
Target of Action
2,6-Dimethyl-L-Phenylalanine, also known as (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, is an unnatural amino acid that has been widely used in the development of highly selective and potent opioid receptor (OR) agonists and antagonists . The substitution of this compound for the N-terminal tyrosine (Tyr) in opioid peptides generally increases d/m receptor binding affinities, and also enhances d antagonist potencies .
Mode of Action
The mode of action of 2,6-Dimethyl-L-Phenylalanine involves its interaction with opioid receptors. It is thought to increase the binding affinities of opioid peptides to these receptors, thereby enhancing their potency
Biochemical Pathways
2,6-Dimethyl-L-Phenylalanine is involved in several biochemical pathways. As an analogue of phenylalanine, it is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of compounds, including flavonoids, lignins, and coumarins . It is also involved in the Ehrlich pathway, which consists of three steps: conversion of L-Phe to phenylpyruvate by aromatic aminotransferases, decarboxylation of phenylpyruvate to phenylacetaldehyde (PAAL) by phenylpyruvate decarboxylase, and finally, reduction of PAAL to 2-PE by alcohol dehydrogenase .
Pharmacokinetics
It is known that a liability of the phenolic moiety of tyr related compounds is their propensity for metabolism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 2,6-Dimethyl-L-Phenylalanine is an increase in the potency of opioid peptides. By enhancing their binding affinities to opioid receptors, this compound can enhance the effects of these peptides, which include analgesic, sedative, and euphoric effects .
属性
IUPAC Name |
(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOZHOWFAVBOO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309081 | |
| Record name | 2,6-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
CAS RN |
103854-26-8 | |
| Record name | 2,6-Dimethyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)





![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)
